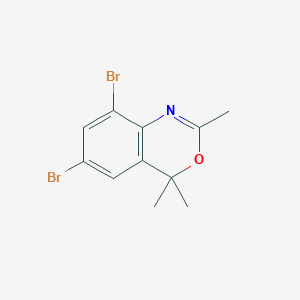![molecular formula C11H19N B14390291 Decahydro-6,10-methanopyrido[1,2-a]azepine CAS No. 90052-09-8](/img/structure/B14390291.png)
Decahydro-6,10-methanopyrido[1,2-a]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decahydro-6,10-methanopyrido[1,2-a]azepine is a heterocyclic compound with the molecular formula C11H19N It features a unique structure that includes a decahydro-6,10-methano bridge fused to a pyrido[1,2-a]azepine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of decahydro-6,10-methanopyrido[1,2-a]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyridine derivative with a cyclohexanone derivative in the presence of a strong base, such as sodium hydride, to facilitate the cyclization process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Decahydro-6,10-methanopyrido[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups attached to the ring system.
科学的研究の応用
Decahydro-6,10-methanopyrido[1,2-a]azepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of decahydro-6,10-methanopyrido[1,2-a]azepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
Pyrido[1,2-a]azepine: A related compound with a similar ring structure but lacking the decahydro-6,10-methano bridge.
Azepine: A simpler heterocyclic compound with a seven-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring compound with one nitrogen atom, often used as a building block in organic synthesis.
Uniqueness
Decahydro-6,10-methanopyrido[1,2-a]azepine is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
90052-09-8 |
|---|---|
分子式 |
C11H19N |
分子量 |
165.27 g/mol |
IUPAC名 |
2-azatricyclo[6.3.1.02,7]dodecane |
InChI |
InChI=1S/C11H19N/c1-2-7-12-10-5-3-4-9(8-10)11(12)6-1/h9-11H,1-8H2 |
InChIキー |
SEKWIZWMLOECTE-UHFFFAOYSA-N |
正規SMILES |
C1CCN2C3CCCC(C3)C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


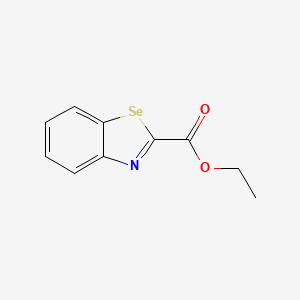
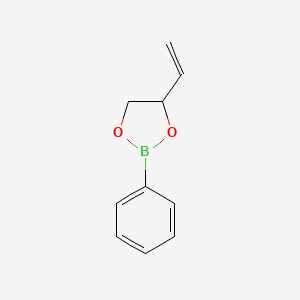

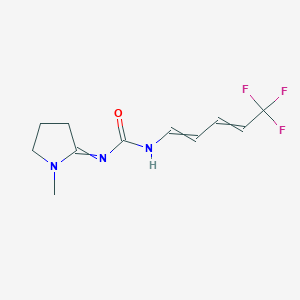
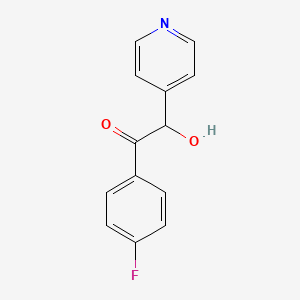
![Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester](/img/structure/B14390239.png)


dimethylsilane](/img/structure/B14390258.png)


![2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one](/img/structure/B14390274.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one](/img/structure/B14390279.png)
